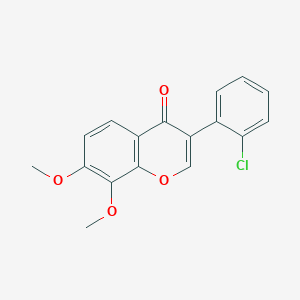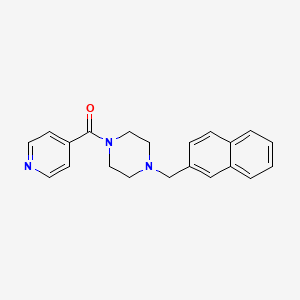![molecular formula C17H20N2O3S B5760593 N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It has been found to have potential therapeutic effects on various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and sepsis.
作用機序
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride works by inhibiting the aggregation of tau protein, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has been found to have an effect on the mitochondrial function, which could contribute to its neuroprotective properties. In sepsis, N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride works by inhibiting the nitric oxide synthase pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been found to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have an effect on the levels of various neurotransmitters such as dopamine and serotonin. In sepsis, N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been found to improve survival rates and reduce organ dysfunction.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride is its low toxicity and high solubility, which make it a suitable candidate for in vivo and in vitro experiments. However, its potential interactions with other drugs and its limited stability in solution can be a limitation for some experiments.
将来の方向性
There are several future directions for the research on N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride. One direction is to further investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of sepsis and other inflammatory conditions. Additionally, the development of new formulations and delivery methods could improve its pharmacokinetic properties and increase its efficacy.
合成法
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride can be synthesized by reacting N,N-dimethylaniline with N,N-dimethyl-p-toluidine in the presence of sulfuric acid to form N,N-dimethyl-3-amino-4-methylbenzene. This compound is then reacted with sulfamic acid to form N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, which is then purified and converted to its chloride salt form.
科学的研究の応用
N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamidenium chloride has been extensively researched for its potential therapeutic effects on various diseases and conditions. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by a severe infection.
特性
IUPAC Name |
N,N-dimethyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-8-10-15(11-9-13)19(4)23(21,22)16-7-5-6-14(12-16)17(20)18(2)3/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJLOOHJOYYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[methyl(4-methylphenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)
![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)




![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)
